molecular formula C22H32O5 B1631849 Rosthornin A CAS No. 125164-55-8

Rosthornin A

Cat. No. B1631849
M. Wt: 376.5 g/mol
InChI Key: PYPRWTSCIQSVKE-WCYDGLNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Rosthornin A has been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The detailed spectroscopic analysis, including 2D NMR data, has been used to establish the chemical structures of the constituents .


Molecular Structure Analysis

The molecular weight of Rosthornin A is 376.49 and its formula is C22H32O5 . The structure of Rosthornin A is classified under Terpenoids Diterpenoids .


Chemical Reactions Analysis

Rosthornin A is a part of a larger group of ent-kaurene diterpenoid compounds . The specific chemical reactions involving Rosthornin A are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

Rosthornin A is a powder . It has a molecular weight of 376.49 and a formula of C22H32O5 . It is stable under recommended storage conditions .

Scientific Research Applications

Rosthornin A is a type of ent-kaurene diterpenoid compound . It’s isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound has been studied for its antibacterial activity .

Rosthornin A is a type of ent-kaurene diterpenoid compound . It’s isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound has been studied for its antibacterial activity .

In addition to its antibacterial properties, Rosthornin A has been found in conjunction with other compounds such as Rosthornin C and D . These compounds have been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The chemical structures of these minor constituents have been established through detailed spectroscopic analysis, including 2D NMR data .

Rosthornin A is a type of ent-kaurene diterpenoid compound . It’s isolated from the ether extract of the dried leaves of Rabdosia rosthornii . This compound has been studied for its antibacterial activity .

In addition to its antibacterial properties, Rosthornin A has been found in conjunction with other compounds such as Rosthornin C and D . These compounds have been isolated from the ethereal extract of the leaves of Rabdosia rosthornii . The chemical structures of these minor constituents have been established through detailed spectroscopic analysis, including 2D NMR data .

Safety And Hazards

Rosthornin A is for research use only and not for human or veterinary use . It is not classified as a hazardous substance or mixture .

properties

IUPAC Name

[(1R,4S,5R,9R,10S,11S,13R)-13-hydroxy-5-(hydroxymethyl)-5,9-dimethyl-14-methylidene-15-oxo-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-13-18(25)21-9-6-16-19(3,12-23)7-5-8-20(16,4)17(21)15(27-14(2)24)10-22(13,26)11-21/h15-17,23,26H,1,5-12H2,2-4H3/t15-,16+,17-,19-,20+,21+,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPRWTSCIQSVKE-WCYDGLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2(CC3(C1C4(CCCC(C4CC3)(C)CO)C)C(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@]2(C[C@]3([C@@H]1[C@@]4(CCC[C@@]([C@H]4CC3)(C)CO)C)C(=O)C2=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rosthornin A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
R Zhan, XN Li, X Du, WG Wang, K Dong… - Journal of Natural …, 2013 - ACS Publications
… found to be similar structurally to rosthornin A. (10) Comparison of the NMR data of these two compounds suggested that the α,β-unsaturated ketone in rosthornin A is in a reduced form …
Number of citations: 25 pubs.acs.org
X Yunlong, M Yunbao - Phytochemistry, 1989 - Elsevier
… Rosthornin A(1) showed the presence of two methyl groups, eight methylene groups, three … Therefore, the chemical structure of rosthornin A could be represen ted as ent-lla-acetoxy-13…
Number of citations: 14 www.sciencedirect.com
I Kubo, Y Xu, K Shimizu - Phytotherapy Research: An …, 2004 - Wiley Online Library
… rosthornin A, the 1/2 MIC and MIC. The number of viable cells was determined following different periods of incubation with rosthornin A… It took 24 h after the addition of rosthornin A. The …
Number of citations: 36 onlinelibrary.wiley.com
X Yunlong, L Zuqiang - Acta Botanica Yunnanica, 1998 - europepmc.org
… Two new ent- kaurenoids, rosthornin C and D, with rosthornin A and B, have been isolated from the ethereal extract of the leaves of Rabdosia rosthornii. The chemical structures of the …
Number of citations: 5 europepmc.org
A Kuroi, K Sugimura, A Kumagai, A Kohara… - Skin Pharmacology and …, 2017 - karger.com
… Moreover, rosthornin A that has hydroxymethyl at its 19 position showed high cell toxicity, suggesting that the COOH group at the 19 position reduced cell toxicity of these kaurens. …
Number of citations: 9 karger.com
GP Liang, JX Li, J Zhang, M Zhang… - Natural Product …, 2020 - journals.sagepub.com
… The contents of rosthornin A (11) and melissoidesin P (12) reached 2.90% and 1.55%, respectively. The contents of cirsiliol (13) cirsilineol (14) aurantiamide (15), and patriscabratine (…
Number of citations: 4 journals.sagepub.com
Y Takeda, H Otsuka - Studies in Natural Products Chemistry, 1995 - Elsevier
Publisher Summary Plants belonging to the genus Rabdosia (Labiatae) are perennial herbs distributed widely in the world, especially in eastern parts of Africa, India, the Himalayas, …
Number of citations: 51 www.sciencedirect.com
W Xie, Y Ma, W Sun, S Guan, Y Jin, Y Du - Analytical Biochemistry, 2021 - Elsevier
Genuine regional drugs have played a vital role in clinical use for a long time. There are differences in traditional Chinese medicines (TCM) from different regions based on their …
Number of citations: 3 www.sciencedirect.com
W Tang, G Eisenbrand, W Tang… - Chinese Drugs of Plant …, 1992 - Springer
Several plants of the genus Rabdosia (Lamiaceae) that occur in China have been used in folk medicine as antitumor or antiinflammatory agents. None of these has been officially listed …
Number of citations: 0 link.springer.com
VU Ahmad, VU Ahmad - 13 C-NMR of Natural Products: Volume 2 …, 1992 - Springer
… ROSTHORNIN A …
Number of citations: 0 link.springer.com

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